molecular formula C12H11FN2O B1625106 3-[(2-fluorophenyl)methoxy]pyridin-2-amine CAS No. 79707-17-8

3-[(2-fluorophenyl)methoxy]pyridin-2-amine

Cat. No.: B1625106
CAS No.: 79707-17-8
M. Wt: 218.23 g/mol
InChI Key: XEXRXNTWCCSPGJ-UHFFFAOYSA-N
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Description

3-[(2-fluorophenyl)methoxy]pyridin-2-amine: is an organic compound with the molecular formula C12H11FN2O . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the second position and a 2-fluorobenzyloxy group at the third position of the pyridine ring. The unique structure of this compound makes it a valuable compound in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-[(2-fluorophenyl)methoxy]pyridin-2-amine typically involves the following steps:

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

3-[(2-fluorophenyl)methoxy]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions include various substituted pyridine derivatives, nitroso or nitro compounds, and reduced amine derivatives.

Scientific Research Applications

3-[(2-fluorophenyl)methoxy]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.

    Pathways Involved: The interaction with molecular targets can modulate signaling pathways, enzyme activities, and other cellular processes.

Comparison with Similar Compounds

  • 2-Amino-3-(2-chlorobenzyloxy)pyridine
  • 2-Amino-3-(2-bromobenzyloxy)pyridine
  • 2-Amino-3-(2-methylbenzyloxy)pyridine

Comparison:

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-5-2-1-4-9(10)8-16-11-6-3-7-15-12(11)14/h1-7H,8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXRXNTWCCSPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437203
Record name 2-Amino-3-(2-fluorobenzyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79707-17-8
Record name 2-Amino-3-(2-fluorobenzyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-fluorobenzyl chloride (50 g, 0.346 mol) and 2-amino-3-hydroxypyridine (39 g, 0.3 15 mol) in 40% aqueous sodium hydroxide solution (200 ml) and dichloromethane (200 ml) was treated with Adogen 464 (5 ml) and stirred vigorously at room temperature for 16 hours. A further 200 ml of water was added and the product extracted into dichloromethane, dried, and the solvent evaporated to obtain the product (54.9 g, 80%), m.p. 85°-86° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
catalyst
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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